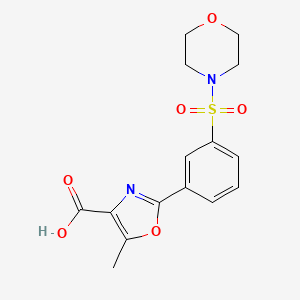
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid is a complex organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a morpholinosulfonyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The resulting oxazoline intermediate is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This approach allows for continuous production and improved safety profiles compared to batch synthesis . The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, alcohols for esterification.
Major Products Formed
Oxidation: Formation of the oxazole ring.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or acid chlorides.
Aplicaciones Científicas De Investigación
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may bind to penicillin-binding proteins, inhibiting bacterial cell wall synthesis and leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
Uniqueness
5-Methyl-2-(3-(morpholinosulfonyl)phenyl)oxazole-4-carboxylic acid is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Fórmula molecular |
C15H16N2O6S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
5-methyl-2-(3-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H16N2O6S/c1-10-13(15(18)19)16-14(23-10)11-3-2-4-12(9-11)24(20,21)17-5-7-22-8-6-17/h2-4,9H,5-8H2,1H3,(H,18,19) |
Clave InChI |
YQYSDULZCGEHFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B12815933.png)

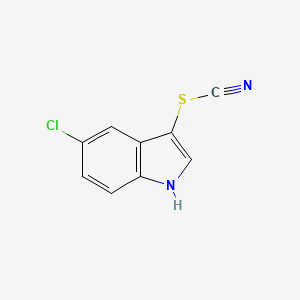

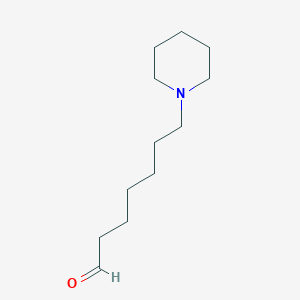

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
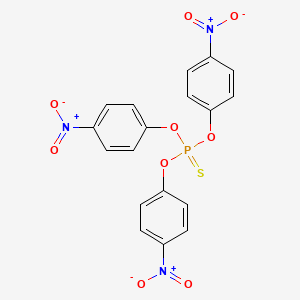
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol](/img/structure/B12815964.png)

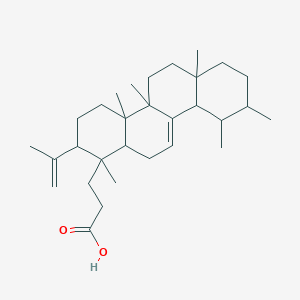
![N'-((1H-Benzo[d]imidazol-2-yl)methylene)formohydrazide](/img/structure/B12815989.png)

